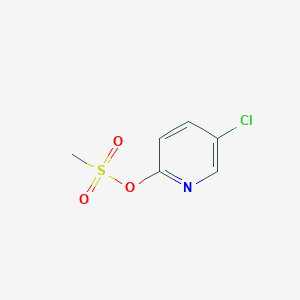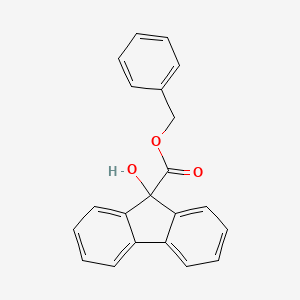
Benzyl 9-hydroxyfluorene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 9-hydroxyfluorene-9-carboxylate is an organic compound with the molecular formula C21H16O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a benzyl ester group attached to the 9-hydroxyfluorene-9-carboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 9-hydroxyfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond .
Another method involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with benzyl chloride in the presence of a base, such as pyridine or triethylamine. This method also results in the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.
Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene-9-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 9-ketofluorene-9-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Benzyl 9-hydroxyfluorene-9-methanol: Contains an alcohol group instead of a carboxylate group, affecting its solubility and reactivity.
Uniqueness
Benzyl 9-hydroxyfluorene-9-carboxylate is unique due to its combination of a benzyl ester group and a hydroxyl group on the fluorene core. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H16O3 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
benzyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2 |
InChI Key |
CMQXSSBMCCNCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


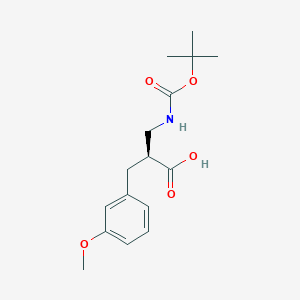
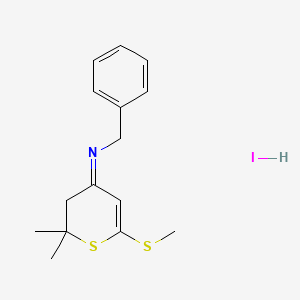

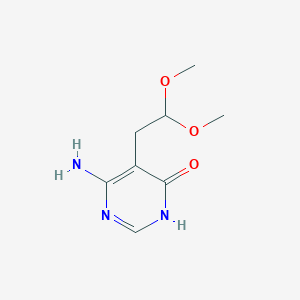
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
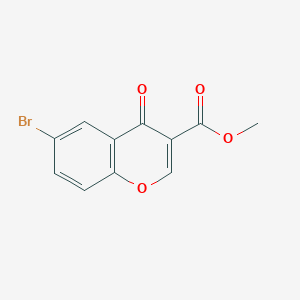

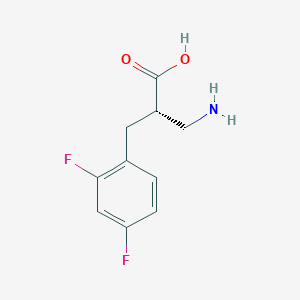
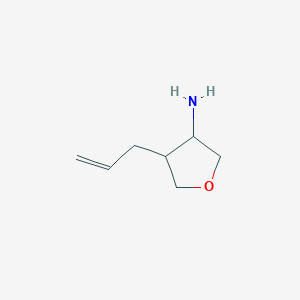
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
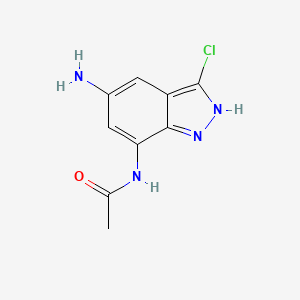
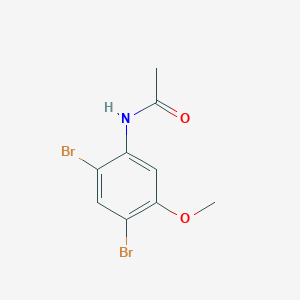
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
